2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid
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Overview
Description
2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a nitrophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid typically involves multiple steps. One common method includes the following steps:
Nitration: The introduction of a nitro group into the phenyl ring. This can be achieved by treating the phenyl compound with a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The introduction of a methoxy group into the phenyl ring. This can be done using methanol in the presence of a catalyst such as sulfuric acid.
Amination: The introduction of an amino group. This can be achieved by treating the compound with ammonia or an amine in the presence of a catalyst.
Acetic Acid Addition: The final step involves the addition of acetic acid to the compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrophenol: Similar structure but lacks the methoxy group.
4-Nitrophenylacetic acid: Similar structure but lacks the amino group.
2-Amino-4-methoxyphenol: Similar structure but lacks the nitro group.
Uniqueness
2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c16-14(15(18)19)11-3-7-13(8-4-11)22-9-10-1-5-12(6-2-10)17(20)21/h1-8,14H,9,16H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNNDZWCKQWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(C(=O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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